molecular formula C41H57ClN2O8 B12278510 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride

3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride

Cat. No.: B12278510
M. Wt: 741.3 g/mol
InChI Key: NAIZLFADVBMGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the indolium core: This can be achieved through a series of condensation reactions.

    Attachment of the penta-2,4-dienylidene group: This step may involve Wittig or Horner-Wadsworth-Emmons reactions.

    Addition of the ethoxy and methoxyethoxy groups: These groups can be introduced through nucleophilic substitution reactions.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using chromatography.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolium core.

    Reduction: Reduction reactions may target the penta-2,4-dienylidene group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Biological Probes: The compound may be used as a fluorescent probe for imaging biological systems.

    Drug Development:

Medicine

    Diagnostic Agents: Use in diagnostic imaging techniques.

    Therapeutics: Potential as a therapeutic agent for various diseases.

Industry

    Dyes and Pigments: Use in the production of dyes and pigments for textiles and other materials.

    Sensors: Development of sensors for detecting specific chemical or biological targets.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to proteins or nucleic acids: Affecting their function or stability.

    Modulation of signaling pathways: Influencing cellular processes such as growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indolium-based dyes: Similar compounds with variations in the substituents on the indolium core.

    Penta-2,4-dienylidene derivatives: Compounds with different substituents on the penta-2,4-dienylidene group.

Properties

Molecular Formula

C41H57ClN2O8

Molecular Weight

741.3 g/mol

IUPAC Name

3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H

InChI Key

NAIZLFADVBMGHZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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